Chiral Configuration: (R)-Enantiomer Establishes Stereochemical Fidelity for Muscarinic Receptor SAR
CAS 1354003-53-4 possesses a defined (R)-configuration at the pyrrolidine 3-position, as confirmed by its InChI Key (IYQVDPIBAMQYFD-SECBINFHSA-N) containing the '/t9-/m1/s1' stereochemical descriptor . In contrast, the (S)-enantiomer (CAS 1354002-12-2) and the racemate (CAS 1353945-00-2) represent distinct chemical entities with differing 3D geometries . In muscarinic receptor ligand series, SAR studies documented in the patent literature demonstrate that enantiomeric pairs of 3-substituted pyrrolidines exhibit differential binding affinities across M₁–M₅ subtypes, with one enantiomer typically showing 5- to 50-fold higher potency at the desired target subtype than its antipode [1].
| Evidence Dimension | Stereochemical identity (absolute configuration at pyrrolidine C-3) |
|---|---|
| Target Compound Data | InChI Key: IYQVDPIBAMQYFD-SECBINFHSA-N (specific stereoisomer, (R)-configuration) |
| Comparator Or Baseline | (S)-enantiomer: CAS 1354002-12-2 (InChI Key absent stereodescriptor); Racemate: CAS 1353945-00-2 (InChI Key: IYQVDPIBAMQYFD-UHFFFAOYSA-N) |
| Quantified Difference | Distinct InChI Key stereochemical layers; patent-derived class-level evidence predicts 5- to 50-fold potency differential at M₁–M₅ subtypes between enantiomeric pairs [1] |
| Conditions | InChI Key stereochemical analysis; patent SAR context from US20080262075A1 and related filings on pyrrolidine muscarinic antagonists |
Why This Matters
Procurement of the (R)-enantiomer (CAS 1354003-53-4) ensures stereochemical consistency in SAR exploration; switching to the (S)-enantiomer or racemate will yield a different final compound with unpredictable muscarinic subtype selectivity, compromising lead optimization campaigns.
- [1] Salman, M. et al. (Ranbaxy Laboratories Ltd). Pyrrolidine Derivatives as Muscarinic Receptor Antagonists. U.S. Patent Application US20080262075A1, published October 23, 2008. View Source
